molecular formula C13H18N2O3 B1403510 cis-4-Amino-1-Cbz-3-hydroxypiperidine CAS No. 924278-87-5

cis-4-Amino-1-Cbz-3-hydroxypiperidine

Cat. No. B1403510
M. Wt: 250.29 g/mol
InChI Key: IRKGMFWANMCSOS-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “cis-4-Amino-1-Cbz-3-hydroxypiperidine” is a chemical with the molecular formula C13H18N2O3 and a molecular weight of 250.3 . Its IUPAC name is benzyl 4-amino-3-hydroxypiperidine-1-carboxylate . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(N1CC@HC@HCC1)OCC2=CC=CC=C2 . This representation provides a way to visualize the compound’s structure.


Physical And Chemical Properties Analysis

Cis-4-Amino-1-Cbz-3-hydroxypiperidine is a solid substance . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of Amino Acids and Derivatives

Research has demonstrated the significance of cis-4-Amino-1-Cbz-3-hydroxypiperidine in the synthesis of various amino acids and derivatives. For instance, Liang and Datta (2005) outlined the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, highlighting the role of cis-4-Amino-1-Cbz-3-hydroxypiperidine in medicinal chemistry (Liang & Datta, 2005). Similarly, Witiak et al. (1987) detailed the stereocontrolled synthesis of diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes, emphasizing the importance of Cbz-protected species in the process (Witiak et al., 1987).

Development of Pharmaceutical Compounds

The compound has been instrumental in the development of various pharmaceutical compounds. Gordillo Guerra et al. (2017) presented a method for the preparation of N-substituted cis 5-amino-3-hydroxypiperidines, which are relevant in drug development (Gordillo Guerra et al., 2017). Additionally, the research by Hara and Kino (2009) on novel L-proline cis-4-hydroxylases converting free L-proline to cis-4-hydroxy-L-proline underlines the compound's utility in creating valuable chiral building blocks for pharmaceutical synthesis (Hara & Kino, 2009).

Enhancing Synthetic Methodologies

The compound is also used in enhancing synthetic methodologies. For example, Szatmári et al. (2006) reported an efficient synthesis of orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate (Szatmári et al., 2006).

Role in Biochemical Research

The biochemical research implications of cis-4-Amino-1-Cbz-3-hydroxypiperidine are notable. Research by Dolenga and Hechtman (1992) on the cytotoxicity of Carbobenzoxy-Protected amino acids, for instance, sheds light on the broader biochemical and cellular effects of such compounds (Dolenga & Hechtman, 1992).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGMFWANMCSOS-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Amino-1-Cbz-3-hydroxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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